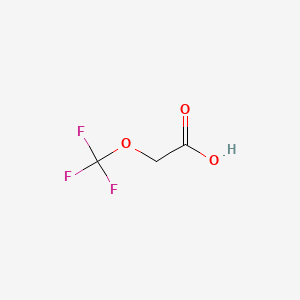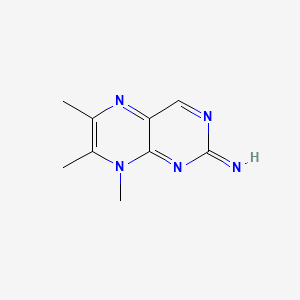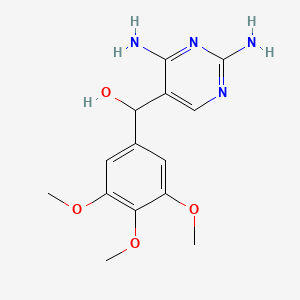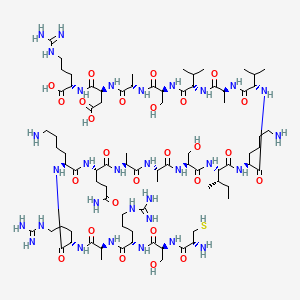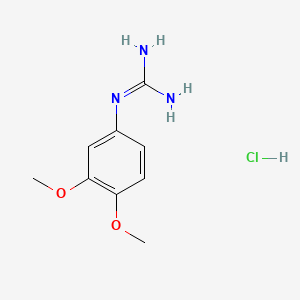
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride is a guanidine derivative with the CAS Number: 855890-38-9 . It has a molecular weight of 231.68 and is typically found in powder form . It is stored at room temperature .
Synthesis Analysis
While specific synthesis methods for N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride were not found, a one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides efficient access to diverse guanidines .Molecular Structure Analysis
The IUPAC name for this compound is 1-(3,4-dimethoxyphenyl)guanidine hydrochloride . The Inchi Code is 1S/C9H13N3O2.ClH/c1-13-7-4-3-6 (12-9 (10)11)5-8 (7)14-2;/h3-5H,1-2H3, (H4,10,11,12);1H .Physical And Chemical Properties Analysis
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride is a powder that is stored at room temperature . It has a melting point of 221-223 degrees Celsius .Applications De Recherche Scientifique
Guanidines as DNA Minor Groove Binders and Kinase Inhibitors
- Application : Guanidines have been found to bind to the minor groove of DNA, potentially interfering with processes such as transcription and replication . They have also been investigated as kinase inhibitors, which could have implications in the treatment of diseases such as cancer .
- Methods : The synthesis of these guanidines typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine .
- Results : While specific results for “N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride” or “2-(3,4-Dimethoxyphenyl)guanidine;hydrochloride” were not found, guanidines in general have shown promise in these applications .
Guanidines Targeting α2-Noradrenaline Receptors
- Application : Guanidines have been studied for their potential to act as antagonists for α2-noradrenaline receptors . This could have potential applications in the treatment of conditions such as hypertension and psychiatric disorders .
- Methods : The synthesis of these guanidines would likely involve similar methods to those described above .
- Results : While specific results for “N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride” or “2-(3,4-Dimethoxyphenyl)guanidine;hydrochloride” were not found, guanidines in general have shown potential in these applications .
Safety And Hazards
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2;/h3-5H,1-2H3,(H4,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEURWQZJKFZVHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C(N)N)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride | |
CAS RN |
855890-38-9 |
Source


|
| Record name | N-(3,4-dimethoxyphenyl)guanidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B569966.png)
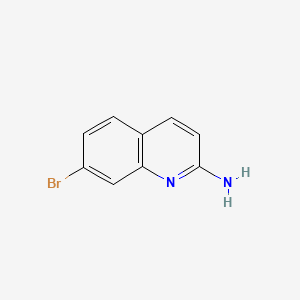
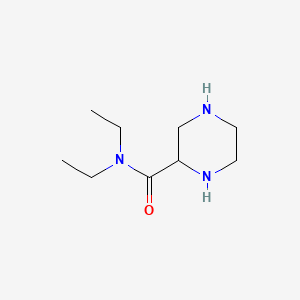
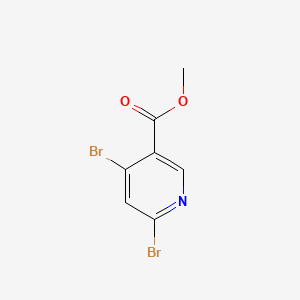

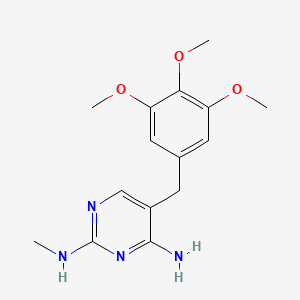
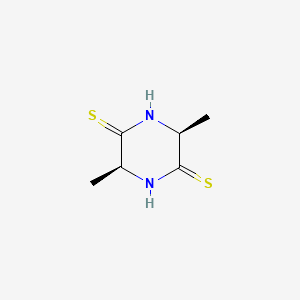
![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)
